molecular formula C13H7NO3 B038708 Benzo(f)quinoline-9,10-diol-7,8-epoxide CAS No. 119239-65-5

Benzo(f)quinoline-9,10-diol-7,8-epoxide

Cat. No.: B038708
CAS No.: 119239-65-5
M. Wt: 225.2 g/mol
InChI Key: AEEOKVQGQXEZES-UHFFFAOYSA-N
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Description

Benzo(f)quinoline-9,10-diol-7,8-epoxide is a complex organic compound belonging to the quinoline family It is characterized by the presence of an epoxide group and two hydroxyl groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-9,10-diol-7,8-epoxide typically involves multi-step organic reactionsThe process often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-9,10-diol-7,8-epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and substituted quinoline compounds.

Scientific Research Applications

Benzo(f)quinoline-9,10-diol-7,8-epoxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-9,10-diol-7,8-epoxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can inhibit certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo(f)quinoline-9,10-diol-7,8-epoxide include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an epoxide group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

15-hydroxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(15),2,4,7,9,11(13)-hexaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO3/c15-10-9-6-2-1-5-14-8(6)4-3-7(9)12-13(17-12)11(10)16/h1-5,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOKVQGQXEZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC=C3C(=C(C(=O)C4=C3O4)O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922899
Record name 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119239-65-5
Record name Benzo(f)quinoline-9,10-diol-7,8-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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